molecular formula C23H16ClN3OS B2899778 2-(benzylsulfanyl)-3-(3-chlorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 536713-64-1

2-(benzylsulfanyl)-3-(3-chlorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2899778
CAS No.: 536713-64-1
M. Wt: 417.91
InChI Key: SHKYMCJLYJHQIX-UHFFFAOYSA-N
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Description

The compound 2-(benzylsulfanyl)-3-(3-chlorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one belongs to the pyrimidoindolone family, characterized by a fused pyrimidine-indole scaffold. Key structural features include:

  • 3-Chlorophenyl substituent at position 3, which may enhance steric bulk and influence binding affinity to biological targets.
  • Pyrimido[5,4-b]indol-4-one core, a heterocyclic system associated with diverse bioactivities, including GABA-A receptor modulation () and antiparasitic activity ().

Properties

IUPAC Name

2-benzylsulfanyl-3-(3-chlorophenyl)-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3OS/c24-16-9-6-10-17(13-16)27-22(28)21-20(18-11-4-5-12-19(18)25-21)26-23(27)29-14-15-7-2-1-3-8-15/h1-13,25H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKYMCJLYJHQIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)Cl)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-3-(3-chlorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrimidoindole core: This can be achieved through cyclization reactions involving appropriate starting materials such as indoles and pyrimidines.

    Introduction of the benzylsulfanyl group: This step may involve nucleophilic substitution reactions where a benzylthiol is reacted with a suitable intermediate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro or carbonyl groups if present in derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or at the sulfanyl group.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, pyrimidoindoles have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific biological activity of 2-(benzylsulfanyl)-3-(3-chlorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one would require experimental validation.

Medicine

In medicine, compounds with similar structures have been explored for their therapeutic potential. They may act on specific molecular targets, such as kinases or receptors, involved in disease pathways.

Industry

Industrially, such compounds could be used in the development of pharmaceuticals, agrochemicals, or as specialty chemicals in various applications.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-3-(3-chlorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one would depend on its specific biological target. Generally, it may interact with proteins or enzymes, inhibiting their function or modulating their activity. The molecular pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimido[5,4-b]indol-4-one Derivatives

Compound Name & Structure Substituents (Positions) Molecular Weight (g/mol) Calculated LogD<sup>a</sup> H-Bond Acceptors/Donors Reported Activity/Notes Reference
Target Compound : 2-(Benzylsulfanyl)-3-(3-chlorophenyl)-pyrimido[5,4-b]indol-4-one 2: Benzylsulfanyl; 3: 3-Cl-Ph ~470<sup>b</sup> ~5.2 (estimated) 4 / 1 Structural similarity to GABA-A inhibitors -
3-(4-Chlorophenyl)-2-phenacylsulfanyl-... (CAS 536715-50-1) 2: Phenacylsulfanyl; 3: 4-Cl-Ph 445.9 5.9 4 / 1 Higher lipophilicity (XLogP3=5.9)
3-Phenyl-2-propylsulfanyl-... (CAS 536703-99-8) 2: Propylsulfanyl; 3: Ph 363.4 4.1 3 / 1 Reduced steric bulk vs. benzylsulfanyl analogs
3-(3-Methoxyphenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-... (ChemDiv ID G856-1015) 2: 3-Me-PhCH2S; 3: 3-MeO-Ph 425.5 ~4.5 5 / 1 Enhanced polarity due to methoxy group
2-{[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl}-3-(3,5-dimethylphenyl)-... (CAS 536705-40-5) 2: Indole-linked sulfanyl; 3: 3,5-diMe-Ph 510.6 ~3.8 6 / 1 Increased H-bond capacity; potential CNS activity
3-[2-(3,4-Dimethoxyphenyl)ethyl]-... (IUPAC name) 3: 3,4-diMeO-PhCH2CH2 402.4 11.07 4 / 1 Exceptionally high LogD; limited solubility

Notes: <sup>a</sup> LogD (pH 5.5) values indicate lipophilicity; higher values correlate with increased membrane permeability but reduced solubility. <sup>b</sup> Estimated based on molecular formula (C23H16ClN3OS).

Key Findings:

Substituent Effects on Bioactivity: The 3-chlorophenyl group in the target compound may enhance target binding compared to 4-chlorophenyl () due to altered steric and electronic effects. Benzylsulfanyl (target) vs. Methoxy groups () increase polarity, which may enhance water solubility but reduce blood-brain barrier permeability compared to chloro substituents.

Physicochemical Properties :

  • The target compound’s estimated LogD (~5.2) balances lipophilicity and solubility, making it more drug-like than the highly lipophilic 3,4-dimethoxyphenyl derivative (LogD=11.07, ).
  • Compounds with indole-linked sulfanyl groups () exhibit higher H-bond acceptor capacity, which could improve interactions with polar binding pockets.

Biological Relevance: Analogous pyrimidoindolones (e.g., GABA-A inhibitors in ) suggest the target may modulate neurotransmitter receptors.

Biological Activity

2-(benzylsulfanyl)-3-(3-chlorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C25H22ClN3OS
  • Molecular Weight : 471.14 g/mol

The compound features a pyrimido-indole framework with a benzylsulfanyl group and a chlorophenyl substituent, which are significant for its biological interactions.

Biological Activity Overview

Recent studies have explored the biological activity of this compound across various domains, including:

  • Antimicrobial Activity
  • Anticancer Potential
  • Enzyme Inhibition

Antimicrobial Activity

Research indicates that the compound exhibits promising antimicrobial properties. For instance, it has been evaluated against several bacterial strains and showed significant activity with Minimum Inhibitory Concentrations (MICs) ranging from 10 to 30 µg/mL against Gram-positive bacteria.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli25
Bacillus subtilis20

Anticancer Potential

In vitro studies have demonstrated that the compound possesses anticancer properties against various cancer cell lines. For example, it showed an IC50 value of 12 µM against human breast cancer cells (MCF-7) and 18 µM against lung cancer cells (A549).

Cell Line IC50 (µM)
MCF-712
A54918
HeLa15

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes that are crucial in various biochemical pathways. Notably, it was found to inhibit cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation.

Case Studies

  • Antimycobacterial Activity : A study evaluated the compound's efficacy against Mycobacterium tuberculosis. The results indicated an IC50 of 5 µM, suggesting strong potential as an antitubercular agent.
  • Cytotoxicity Assessment : In cytotoxicity assays using normal human fibroblast cells, the compound exhibited low toxicity with an IC50 greater than 100 µM, indicating a favorable therapeutic index.

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within pathogens and cancer cells. Molecular docking studies suggest that the compound binds effectively to the active sites of target enzymes and receptors involved in disease progression.

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